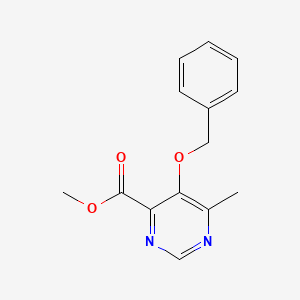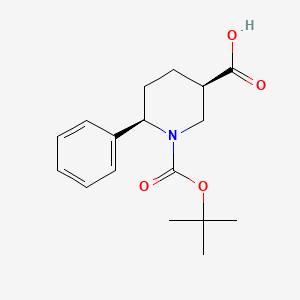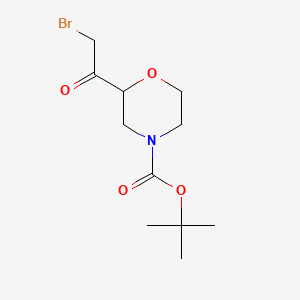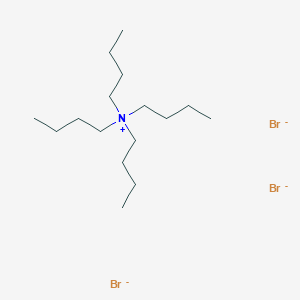![molecular formula C17H13BrN2 B13903340 (2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that features a quinoline core fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline typically involves multi-step reactions. One common method involves the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate then undergoes cyclization and subsequent functionalization to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to optimize the synthesis process and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
Scientific Research Applications
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different nitrogen position.
Quinoxaline: Contains two nitrogen atoms in the ring.
Uniqueness
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is unique due to its fused imidazole and quinoline rings, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H13BrN2 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H13BrN2/c18-14-10-13-8-4-5-9-16(13)20-11-15(19-17(14)20)12-6-2-1-3-7-12/h1-10,15H,11H2/t15-/m1/s1 |
InChI Key |
RQFLNLWSJUQMSP-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](N=C2N1C3=CC=CC=C3C=C2Br)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C2N1C3=CC=CC=C3C=C2Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)



![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)

![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)

![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)


![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)


